Product packaging for 1,3-Bis(4-pyridyl)propane(Cat. No.:CAS No. 17252-51-6)

1,3-Bis(4-pyridyl)propane

Cat. No.: B096761
CAS No.: 17252-51-6
M. Wt: 198.26 g/mol
InChI Key: OGNCVVRIKNGJHQ-UHFFFAOYSA-N
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Description

Contextualizing 4,4'-Trimethylenedipyridine within Bipyridine Chemistry

Bipyridines are a class of organic compounds that consist of two interconnected pyridine (B92270) rings. They are widely utilized as ligands in coordination chemistry, where they bind to metal ions to form metal complexes. smolecule.com 4,4'-Trimethylenedipyridine, also known as 1,3-bis(4-pyridyl)propane, is distinguished from other bipyridines by the nature of the linker between its two pyridine rings. smolecule.comsciencedaily.com Unlike rigidly linked bipyridines, the trimethylene chain in 4,4'-Trimethylenedipyridine provides significant conformational flexibility.

This flexibility is a key determinant of its function, allowing the two pyridine rings to adopt various spatial orientations. This adaptability enables the formation of diverse and complex structures when it coordinates with metal centers, setting it apart from its more rigid counterparts. smolecule.com

Significance of the Trimethylene Linker in Ligand Design and Supramolecular Assembly

The trimethylene linker is the defining feature of 4,4'-Trimethylenedipyridine and is central to its utility in ligand design and supramolecular assembly. smolecule.com Supramolecular assembly is a process where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. numberanalytics.com The flexibility of the trimethylene chain allows it to act as a versatile hinge, enabling the construction of a variety of supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. smolecule.comacs.org

This structural adaptability is crucial in the design of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. smolecule.comresearchgate.net The ability of the 4,4'-Trimethylenedipyridine ligand to bend and rotate allows for the formation of MOFs with tailored pore sizes and properties, which are important for applications such as gas storage and separation. smolecule.comwatsonnoke.com

Overview of Key Research Domains for 4,4'-Trimethylenedipyridine

The unique characteristics of 4,4'-Trimethylenedipyridine have led to its application in several key research domains:

Coordination Polymers and Metal-Organic Frameworks (MOFs): This is the most prominent area of research for this compound. pubcompare.ai Scientists utilize it to construct novel coordination polymers and MOFs with diverse topologies and functionalities. smolecule.comresearchgate.net These materials are investigated for gas adsorption, chemical separation, and catalysis. smolecule.comwatsonnoke.com

Materials Science: In materials science, 4,4'-Trimethylenedipyridine is used to create functional materials with interesting optical, electronic, and magnetic properties. smolecule.comrsc.org For instance, coordination polymers containing this ligand have been studied for their potential use in electronic devices and as photocatalysts for the degradation of pollutants. sciencedaily.comresearchgate.net

Supramolecular Chemistry: The compound is a valuable tool for exploring the principles of molecular recognition and self-assembly, fundamental concepts in supramolecular chemistry. pubcompare.ainumberanalytics.com Its ability to form predictable and stable structures through coordination with metal ions makes it an ideal component for designing complex molecular systems. smolecule.com

Physicochemical Properties of 4,4'-Trimethylenedipyridine

PropertyValue
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Appearance Light yellow to white crystalline solid
Melting Point 57-60 °C
Boiling Point 142 °C at 2 mmHg
Solubility Soluble in methanol, slightly soluble in water

The data in this table is compiled from various sources. sigmaaldrich.com

Detailed Research Findings

The flexibility of the 4,4'-trimethylenedipyridine ligand has been exploited in the synthesis of a variety of coordination polymers with different dimensionalities and properties.

For example, research has shown that the reaction of 4,4'-trimethylenedipyridine with zinc(II) and various carboxylate co-ligands can lead to the formation of one-dimensional (1D) coordination polymers. In one study, the use of 4-hydroxybenzoic acid as a co-ligand resulted in a 1D chain structure. researchgate.net Similarly, cadmium(II) has been used to create both 2D and 3D frameworks. The reaction of cadmium(II) with 1,3,5-benzenetricarboxylic acid and 4,4'-trimethylenedipyridine yielded a 2D undulating framework and a 3D diamondoid framework. researchgate.net

The resulting materials exhibit a range of interesting properties. For instance, a coordination polymer of zirconium(IV) and 4,4'-trimethylenedipyridine demonstrated high photocatalytic activity, degrading 93% of a methylene (B1212753) blue dye sample under sunlight. researchgate.net In the realm of materials for electronics, a homochiral metal-organic framework, [Co₂(D-cam)₂(TMDPy)], where TMDPy is 4,4'-trimethylenedipyridine, has been successfully used as a stationary phase in high-performance liquid chromatography for the separation of chiral compounds. nih.gov Furthermore, studies on single-molecule junctions have indicated that polymers incorporating 4,4'-trimethylenedipyridine show more stable and predictable electrical conductance compared to their monomeric counterparts, suggesting their potential in nanoelectronics. sciencedaily.com

Selected Research on Coordination Polymers with 4,4'-Trimethylenedipyridine

Metal IonCo-ligand(s)Resulting StructureKey Finding
Zinc(II)4-hydroxybenzoic acid1D coordination polymerFormation of a one-dimensional chain. researchgate.net
Cadmium(II)1,3,5-benzenetricarboxylic acid2D and 3D frameworksCreation of both layered and porous diamond-like structures. researchgate.net
Copper(II)Orotic acid potassium saltCoordination polymerExhibited 72% photocatalytic degradation of methylene blue. researchgate.net
Zirconium(IV)Orotic acid potassium saltCoordination polymerShowed high photocatalytic efficiency with 93% degradation of methylene blue. researchgate.net
Cobalt(II)D-camphoratesHomochiral metal-organic frameworkEffective as a chiral stationary phase for HPLC. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B096761 1,3-Bis(4-pyridyl)propane CAS No. 17252-51-6

Properties

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine
Source PubChem
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InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044852
Record name 4,4'-Propane-1,3-diyldipyridine
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Molecular Weight

198.26 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
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Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264470
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

17252-51-6
Record name 1,3-Bis(4′-pyridyl)propane
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Record name 4,4'-Trimethylenedipyridine
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Record name 4,4'-Trimethylenedipyridine
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Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-Propane-1,3-diyldipyridine
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Record name 4,4'-(propane-1,3-diyl)dipyridine
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Synthetic Methodologies for 4,4 Trimethylenedipyridine and Its Derivatives

Established Synthetic Pathways for 4,4'-Trimethylenedipyridine

Several conventional methods have been developed for the synthesis of 4,4'-trimethylenedipyridine, each with its own set of advantages and limitations.

Synthesis from 4-Vinylpyridine (B31050) and 4-Methylpyridine (B42270) via Polymerization Techniques

A foundational method for synthesizing 4,4'-trimethylenedipyridine involves the reaction of 4-vinylpyridine with 4-methylpyridine. smolecule.comchemicalbook.com This process often utilizes polymerization techniques to achieve the desired compound. smolecule.com One of the earliest reported methods involves a radical-mediated coupling reaction in the presence of potassium and hydroquinone (B1673460) in a benzene (B151609) solvent. smolecule.com 4-Vinylpyridine itself is typically prepared through the condensation of 4-methylpyridine and formaldehyde. wikipedia.orggoogle.comgoogle.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis has emerged as a common and effective method for producing 4,4'-trimethylenedipyridine-based coordination polymers and metal-organic frameworks. smolecule.com This technique involves reacting 4,4'-trimethylenedipyridine with metal salts in an aqueous solution under controlled temperature and pressure conditions. smolecule.com For instance, the hydrothermal reaction of 4,4'-trimethylenedipyridine with zinc iodide (ZnI2) at 175°C yields a novel chiral double-stranded helical structure. nih.gov Similarly, reacting lead(II) chloride (PbCl2) with 4,4'-trimethylenedipyridine via a hydrothermal route produces a lead(II) coordination polymer. iucr.org This method has also been employed in the synthesis of various cadmium-organic frameworks. researchgate.netua.pt

Direct Reaction with Metal Halides

The direct reaction of 4,4'-trimethylenedipyridine with metal halides in acidic conditions is a straightforward approach to generate a variety of coordination complexes. smolecule.com The flexible nature of the trimethylene linker in 4,4'-trimethylenedipyridine allows it to adopt different conformations, leading to the formation of diverse supramolecular isomers. nih.gov For example, its reaction with divalent metal halides like zinc chloride can yield coordination complexes. smolecule.com This reactivity has been explored in the assembly of inorganic-organic hybrid materials. nih.gov Recent research has also investigated the use of 4,4'-trimethylenedipyridine in the formation of one-dimensional hybrid perovskites with enhanced stability. acs.orgrsc.org

Green Chemistry Approaches in 4,4'-Trimethylenedipyridine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of 4,4'-trimethylenedipyridine and its derivatives to minimize waste and reduce the use of hazardous substances.

Supercritical CO2 as a Solvent for 4,4'-Trimethylenedipyridine-based MOF Synthesis

An innovative and eco-efficient method for synthesizing one-dimensional metal-organic frameworks (1D-MOFs) utilizes supercritical carbon dioxide (scCO2) as the exclusive solvent. nih.govresearchgate.netrsc.orgrsc.org In this process, neutral acetylacetonate (B107027) copper complexes are reacted with linear linkers, including 4,4'-trimethylenedipyridine, under compressed CO2 at elevated temperature and pressure (e.g., 60 °C and 20 MPa). nih.govresearchgate.netrsc.orgrsc.org The success and yield of this synthesis are linked to the solubility of the reactants in scCO2. nih.govresearchgate.netrsc.org This method offers a significant advantage as it avoids the use of toxic organic solvents and can lead to reaction yields approaching 100%. nih.govrsc.org Furthermore, the use of supercritical CO2 can lead to MOFs with increased BET surface areas. researchgate.netresearchgate.net

Environmentally Benign Synthetic Routes and Their Efficiency

Beyond the use of supercritical CO2, other green synthetic approaches are being explored. For instance, a hand-grinding technique has been successfully employed to reduce the particle size of coordination polymers containing 4,4'-trimethylenedipyridine to the nanoscale, a process that is both solvent-free and energy-efficient. nih.gov Hydrothermal synthesis, while a well-established method, can also be considered a greener alternative to some traditional organic syntheses, particularly when water is used as the solvent. nih.govresearchgate.net The efficiency of these green routes is often comparable or even superior to conventional methods, with the added benefits of reduced environmental impact.

Data Tables

Table 1: Hydrothermal Synthesis of 4,4'-Trimethylenedipyridine-Based Compounds

Metal SaltTemperature (°C)ProductReference
Zinc Iodide (ZnI2)175{[Zn2I4(tmdp)2]n·[Zn2I4(tmdp)2]n} nih.gov
Lead(II) Chloride (PbCl2)Not Specified[PbCl2(C13H14N2)] iucr.org
Cadmium Nitrate (B79036)Not Specified[Cd(HBTC)(TMD)(2)]·8.5H(2)O researchgate.net

Table 2: Supercritical CO2 Synthesis of 1D-MOFs with 4,4'-Trimethylenedipyridine

Metal ComplexLinkerTemperature (°C)Pressure (MPa)Reaction Time (h)YieldReference
Copper(II) acetylacetonate4,4'-Trimethylenedipyridine60204 or 24~100% nih.govresearchgate.netrsc.orgrsc.org

Derivatization Strategies of 4,4'-Trimethylenedipyridine

The inherent flexibility and chelating ability of 4,4'-trimethylenedipyridine make it a valuable building block in supramolecular chemistry and materials science. Derivatization strategies involving this compound are primarily focused on its incorporation into larger, more complex architectures to create materials with tailored properties. These strategies typically involve the use of 4,4'-trimethylenedipyridine as a linker or ligand in the formation of coordination polymers, metal-organic frameworks (MOFs), and other macroligands.

Chemical Modification for Tunable Properties

The functionalization of organic linkers is a key strategy for tuning the properties of MOFs. researchgate.netnih.gov By introducing specific functional groups onto the linker molecules, the chemical environment within the pores of the MOF can be precisely controlled, which in turn affects its adsorption, catalytic, and sensing capabilities. researchgate.netnih.gov While direct functionalization of the 4,4'-trimethylenedipyridine molecule itself is less commonly reported, its use in conjunction with other functionalized linkers allows for the creation of MOFs with desired functionalities.

Post-synthetic modification (PSM) is another powerful technique for tuning the properties of MOFs. rsc.orgescholarship.org This approach involves chemically modifying the MOF after its initial synthesis, allowing for the introduction of functional groups that might not be stable under the conditions of MOF formation. escholarship.org PSM can be used to alter the surface properties of the MOF, for example, by grafting hydrophobic molecules to create superhydrophobic materials.

The choice of metal ion also plays a crucial role in determining the properties of the final MOF. Different metal ions will lead to different coordination geometries and electronic properties, thereby influencing the framework's stability, porosity, and catalytic activity.

Here are some examples of how the properties of materials incorporating 4,4'-trimethylenedipyridine can be tuned:

Original Material Modification Strategy Modified Material Tunable Property & Resulting Change
Copper(II) acetylacetonate and 4,4'-trimethylenedipyridineUse of supercritical CO2 as a solvent during synthesis. rsc.org1D Metal-Organic Framework rsc.orgReaction Yield: Close to 100% due to the depletion of reactants. rsc.org
Cadmium(II) and 4,4'-trimethylenedipyridineHydrothermal synthesis with trimesic acid as a co-ligand. smolecule.com2D and 3D Cadmium-Organic Frameworks smolecule.comFramework Dimensionality & Porosity: Formation of 2D layered structures or 3D interpenetrated networks with tunable interlayer distances (8.7–9.2 Å) and pore sizes. smolecule.com
Copper(II) polymer with 4,4'-trimethylenedipyridineIncorporation of nitrate anions as auxiliary ligands. smolecule.com1D Chain Copper(II) Polymer smolecule.comNetwork Topology: Bridging of dinuclear copper units into a linear chain. smolecule.com
[NiCl2(bpp)2]n (bpp = 4,4'-trimethylenedipyridine)Solvothermal synthesis. chembk.comCrystalline coordination polymer chembk.comElectronic Properties: Semiconductor with a band gap of 2.7 eV. Thermal Stability: Stable up to 203.8 °C. chembk.com
[(bpp)3Mo5P2O23]·8H2OSolvothermal synthesis. chembk.comCrystalline coordination polymer chembk.comElectronic Properties: Semiconductor with a band gap of 1.8 eV. Thermal Stability: Stable up to 207 °C. chembk.com

Synthesis of Macroligands Incorporating 4,4'-Trimethylenedipyridine

The synthesis of macroligands that incorporate the 4,4'-trimethylenedipyridine unit is a significant area of research, primarily focused on the construction of coordination polymers and metal-organic frameworks. In these structures, 4,4'-trimethylenedipyridine acts as a flexible linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. smolecule.com

The synthesis of these macroligands is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the 4,4'-trimethylenedipyridine ligand are heated in a solvent under pressure. smolecule.comchembk.com The choice of solvent, temperature, reaction time, and the molar ratio of the reactants can all influence the final structure and dimensionality of the resulting macroligand. chembk.com

For instance, the reaction of copper(II) carboxylates with 4,4'-trimethylenedipyridine can lead to the formation of various coordination polymers, with the basicity of the carboxylate ligand playing a role in the final structure. acs.org Similarly, the use of supercritical carbon dioxide as a solvent has been explored for the synthesis of one-dimensional MOFs with high yields. rsc.org

The flexibility of the trimethylene bridge in 4,4'-trimethylenedipyridine allows for the formation of diverse and often interpenetrated network topologies, which can be further controlled by the use of auxiliary ligands. smolecule.com

Below are examples of macroligands synthesized using 4,4'-trimethylenedipyridine:

Macroligand Synthetic Method Metal Center Co-ligand(s) Resulting Structure
[Cu(tfacac)2(tpy)]n (tpy = 4,4'-trimethylenedipyridine)Reaction in supercritical CO2 at 60 °C and 20 MPa. rsc.orgCopper(II) rsc.orgTrifluoroacetylacetonate (tfacac) rsc.org1D coordination polymer. rsc.org
Cadmium-Organic FrameworksHydrothermal synthesis. smolecule.comCadmium(II) smolecule.comTrimesic acid smolecule.com2D layered structures and 3D interpenetrated networks. smolecule.com
[NiCl2(bpp)2]n (bpp = 4,4'-trimethylenedipyridine)Solvothermal synthesis. chembk.comNickel(II) chembk.comChloride chembk.comCoordination polymer. chembk.com
[(bpp)3Mo5P2O23]·8H2OSolvothermal synthesis. chembk.comMolybdenum chembk.comPolyoxometalate chembk.comCoordination polymer. chembk.com
{Ag(HtsgluO)(bpp)}nReaction of silver salt with ligands. chembk.comSilver(I) chembk.comN-p-Toluenesulfonyl-L-glutamic acid (H2tsgluO) chembk.com2D layered structure forming a 3D supramolecular network through silver-silver bonds and hydrogen bonding. chembk.com
Uranyl-dicarboxylate frameworksCross-linking of layers. hzdr.deUranyl hzdr.deDicarboxylate hzdr.de3D framework. hzdr.de

Coordination Chemistry of 4,4 Trimethylenedipyridine

Ligand Behavior and Metal Ion Coordination

4,4'-Trimethylenedipyridine, also known as 1,3-bis(4-pyridyl)propane, is a versatile ligand in coordination chemistry. pubcompare.aisigmaaldrich.com Its two pyridine (B92270) rings, separated by a flexible trimethylene bridge, allow it to coordinate with metal ions in various ways, leading to a diverse range of supramolecular architectures. pubcompare.aismolecule.com This flexibility is a key factor in its utility for creating complex ligand systems and novel metal-organic frameworks (MOFs). pubcompare.aiacs.orgwatsonnoke.com

The most common coordination behavior of 4,4'-trimethylenedipyridine is as a bidentate bridging ligand, where the nitrogen atoms of the two pyridine rings bind to two different metal centers. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks. watsonnoke.com In the formation of cadmium-organic frameworks, for instance, 4,4'-trimethylenedipyridine has been observed to exhibit two distinct bidentate coordination modes, acting as a physical bridge between metal ions. researchgate.net This ability to link metal centers is crucial in forming extended one-, two-, or three-dimensional structures. researchgate.netrsc.org

The trimethylene linker between the two pyridyl groups of 4,4'-trimethylenedipyridine provides significant conformational flexibility. This flexibility allows the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions and the packing requirements of the resulting crystal lattice. smolecule.comacs.org This adaptability can lead to the formation of a wide variety of crystal architectures, even within the same reactive system. researchgate.net The flexibility of the trimethylene chain influences the structure and stability of the resulting coordination polymers. smolecule.com For example, its reaction with zinc phosphite (B83602) can yield different framework structures depending on the reaction conditions. acs.org

Formation of Metal Complexes with 4,4'-Trimethylenedipyridine

Mononuclear complexes involving 4,4'-trimethylenedipyridine can be synthesized, although the ligand's bridging nature often favors the formation of polynuclear structures. In some instances, it can act as a monodentate ligand, or it can be part of a larger coordination sphere where other ligands satisfy the metal's coordination number. The synthesis of mononuclear complexes often involves carefully controlling the stoichiometry of the reactants. acs.org

For example, mononuclear selenocyanate (B1200272) complexes of Co(II), Zn(II), Ni(II), and Cd(II) have been synthesized and characterized. researchgate.net These complexes demonstrate how the central metal ion's coordination geometry can vary, from distorted trigonal bipyramidal to distorted octahedral, depending on the metal and other ligands present. researchgate.net The characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to confirm their structure and composition. researchgate.netekb.eg

Table 1: Examples of Mononuclear Complexes

Complex Formula Metal Ion Coordination Geometry Reference
[Co(NCSe)(dbdmp)]ClO4 Co(II) Distorted Trigonal Bipyramidal researchgate.net
[Zn(NCSe)(dbdmp)]ClO4 Zn(II) Distorted Trigonal Bipyramidal researchgate.net
[Ni(dbdmp)(NCSe)2] Ni(II) Distorted Octahedral researchgate.net

dbdmp = N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine

A series of dinuclear ruthenium(II) complexes incorporating 4,4'-trimethylenedipyridine as a bridging ligand have been synthesized and characterized. researchgate.net These complexes, with the general formula (bpy)2Ru(NnN)RuCl(bpy)23 (where NnN includes 4,4'-trimethylenedipyridine), are of interest for their photophysical and electrochemical properties. researchgate.net The synthesis typically involves the reaction of a mononuclear ruthenium precursor with the bridging ligand. niscpr.res.in

The characterization of these dinuclear complexes involves spectroscopic techniques to probe the interaction between the two metal centers, which is mediated by the bridging ligand. researchgate.net The trimethylene spacer in 4,4'-trimethylenedipyridine influences the degree of electronic communication between the ruthenium centers. researchgate.net

Table 2: Dinuclear Ruthenium(II) Complexes with Bipyridyl-type Ligands

Bridging Ligand (NnN) Complex Abbreviation Reference
4,4'-bipyridyl N0N researchgate.net
1,2-bis(4-pyridyl)ethylene NEN researchgate.net
1,2-bis(4-pyridyl)ethane N2N researchgate.net

The conformation of 4,4'-trimethylenedipyridine in coordination complexes can be influenced by the choice of ancillary ligands, particularly pseudohalides like thiocyanate (B1210189) (SCN⁻), selenocyanate (SeCN⁻), and azide (B81097) (N₃⁻). researchgate.netreading.ac.uk In a series of isomorphous Co(II) and Fe(II) complexes, the pseudohalide ligands occupy the axial positions of the octahedral metal centers and bind through their nitrogen atoms. reading.ac.uk

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation/Formula
4,4'-Trimethylenedipyridine bpp, TMD, TMDP, tridipy
2,2'-bipyridine bpy
Azide N₃⁻
Cadmium Cd
Cobalt Co
Copper Cu
Iron Fe
N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine dbdmp
Nickel Ni
Ruthenium Ru
Selenocyanate SeCN⁻
Thiocyanate SCN⁻
Zinc Zn
Zinc Phosphite Zn(HPO₃)
1,2-bis(4-pyridyl)ethane N2N
1,2-bis(4-pyridyl)ethylene NEN

Specific Metal Ion Interactions and Resulting Coordination Compounds

The interaction of 4,4'-trimethylenedipyridine with different metal centers gives rise to a variety of coordination compounds, each with unique structural characteristics and potential applications.

Zinc(II) ions react with 4,4'-trimethylenedipyridine (tmdp) and various carboxylates to form coordination polymers (CPs) with notable structural diversity and application potential. For instance, the reaction of zinc nitrate (B79036) with tmdp and either 4-nitrobenzoic acid (Hnba) or 4-biphenylcarboxylic acid (Hbiphen) yields the CPs [Zn(nba)₂(tmdp)]n and [Zn(biphen)₂(tmdp)]n, respectively. researchgate.net X-ray diffraction analysis reveals that these compounds feature tetrahedral coordination geometries around the Zn(II) centers. researchgate.net Another example is the coordination polymer [Zn(tpa)₂(tmdp)₂(H₂O)₂]n, synthesized using terephthalic acid (tpa), which has been investigated for its ability to remove dibenzothiophene (B1670422) from model fuel oil. rsc.org The structural flexibility of the tmdp ligand, combined with the choice of carboxylate co-ligand, allows for the tuning of the resulting network's properties. smolecule.com

These zinc(II) coordination polymers have shown promise in the adsorptive removal of organic pollutants from aqueous solutions. For example, [Zn(nba)₂(tmdp)]n has demonstrated effective adsorption of methyl orange. researchgate.net The adsorption mechanism in these materials is often attributed to physisorption, with dispersion forces between the ligands and the organic molecules playing a key role. rsc.org

Table 1: Examples of Zinc(II) Coordination Polymers with 4,4'-Trimethylenedipyridine

Compound Co-ligand Key Structural Feature Potential Application
[Zn(nba)₂(tmdp)]n 4-nitrobenzoic acid Tetrahedral Zn(II) center Adsorption of methyl orange
[Zn(biphen)₂(tmdp)]n 4-biphenylcarboxylic acid Tetrahedral Zn(II) center Adsorption of organic pollutants

The flexible nature of 4,4'-trimethylenedipyridine (TMD) has been exploited in the hydrothermal synthesis of novel cadmium-organic frameworks (Cd-MOFs) using 1,3,5-benzenetricarboxylic acid (H₃BTC) as a co-ligand. nih.govacs.orgresearchgate.net These reactions have yielded a variety of architectures, demonstrating the influence of the flexible spacer in TMD. nih.govresearchgate.net

Three notable examples are:

[Cd(HBTC)(TMD)₂]·8.5H₂O (I) : This compound features an undulating two-dimensional framework with a (4,4) topology, creating rectangular pores. nih.govacs.org The layers are packed in a parallel ABAB fashion. acs.org

[Cd(HBTC)(TMD)(H₂O)]·4.5H₂O (II) : This structure is a porous 3D diamondoid framework that exhibits 2-fold interpenetration. nih.govacs.org It contains channels with a brick-wall-like distribution. acs.org

[Cd₂(BTC)(TMD)₂(NO₃)]·3H₂O (III) : This compound is a three-dimensional assembly of binuclear secondary building units, resulting in a compact, eight-connected framework with an unusual topology. nih.govacs.org

The synthesis of these diverse structures from the same set of reactants highlights how the conformational freedom of the trimethylenedipyridine ligand can lead to different and complex crystal architectures. nih.gov

Table 2: Structural Details of Cadmium-Organic Frameworks with 4,4'-Trimethylenedipyridine

Compound Dimensionality Key Structural Features
[Cd(HBTC)(TMD)₂]·8.5H₂O 2D Undulating framework, (4,4) topology, rectangular pores
[Cd(HBTC)(TMD)(H₂O)]·4.5H₂O 3D Porous diamondoid framework, 2-fold interpenetration

The interaction of copper(II) ions with 4,4'-trimethylenedipyridine (tmdp) and various ancillary ligands leads to the formation of coordination polymers with diverse structural motifs. The flexible tmdp ligand, acting in a μ₂-bridging mode, connects copper centers, while other ligands complete the coordination sphere. smolecule.com For example, in the complex {Cu(phen)(Tmdipy)(NO₃)H₂O·2.5(H₂O)}n, the tmdp ligand bridges two copper ions. smolecule.com The Jahn-Teller effect, common for d⁹ Cu(II) ions, often results in distorted octahedral geometries, which the weak-field tmdp ligand can stabilize. smolecule.comuni-muenchen.de

One-dimensional linear coordination polymers are a common structural outcome. For instance, the reaction of copper(II) formate (B1220265) with 4,4'-bipyridyl, a related ligand, results in a linear chain structure. nih.gov Similarly, copper(II) has been used with tmdp in the synthesis of energetic coordination polymers, where the bridging nature of anions like dicyanamide (B8802431) contributes to the formation of extended networks. uni-muenchen.de The oxidative cleavage of co-ligands in the presence of copper(II) can also lead to the in-situ formation of new ligands and subsequently different coordination polymers. rsc.org

Table 3: Examples of Copper(II) Coordination Polymers

Compound Type Ancillary Ligand Example Structural Motif
Mixed-ligand complex 1,10-phenanthroline Bridging tmdp
Carboxylate-based polymer Formate Linear chain

4,4'-Trimethylenedipyridine (referred to as dipy or p3p in some literature) serves as a crucial ligand in the construction of redox-active osmium complexes. chemicalbook.comchemdad.com These complexes are of significant interest for their electrochemical properties and potential applications in areas like molecular electronics and sensors. A well-studied example is the self-assembling system [Os(bpy)₂(dipy)Cl]¹⁺ (where bpy is 2,2'-bipyridine). chemicalbook.comchemdad.com The solvent has been shown to affect the formal potential of this redox-active assembly. chemicalbook.comchemdad.com

Monolayers of osmium polypyridyl complexes containing 4,4'-trimethylenedipyridine have been spontaneously adsorbed onto electrode surfaces, creating electrochemically active films. dcu.ie The electrochemical response of these monolayers, including the rate of electron transfer, can be studied using various techniques like cyclic voltammetry and chronoamperometry. dcu.ienih.gov The flexibility of the trimethylenedipyridine ligand can influence the packing and microenvironment of the osmium complexes within the monolayer. dcu.ie Furthermore, the presence of even small amounts of adsorbed osmium complexes, such as [Os(bpy)₂(dipy)Cl]PF₆, on graphene electrodes has been shown to enhance the kinetics of other redox mediators. nih.gov

Table 4: Selected Osmium Complexes with 4,4'-Trimethylenedipyridine and their Properties

Complex Key Feature Application/Study
[Os(bpy)₂(dipy)Cl]¹⁺ Redox-active self-assembly Study of solvent effects on formal potential
Spontaneously adsorbed monolayers Formation of electrochemically active films Study of electron transfer kinetics

In coordination chemistry, ligands can be classified based on their mode of binding to a metal center. A chelating ligand is a polydentate ligand that binds to a single metal ion through two or more donor atoms, forming a ring structure known as a chelate. shivajichk.ac.inlibretexts.orguwimona.edu.jm This chelation results in a more stable complex compared to one formed with analogous monodentate ligands, an observation known as the chelate effect. libretexts.orguwimona.edu.jm The stability of the resulting chelate ring is influenced by its size, with 5- and 6-membered rings generally being the most stable due to minimal ring strain. shivajichk.ac.in

In contrast, a non-chelating ligand, even if it possesses multiple donor atoms, either binds to only one metal ion through a single donor atom or acts as a bridging ligand connecting two different metal centers. 4,4'-Trimethylenedipyridine, with its two nitrogen donor atoms separated by a flexible three-carbon chain, typically functions as a bridging, non-chelating ligand. The distance and flexibility of the linker prevent it from coordinating to the same metal ion to form a stable chelate ring. Instead, it spans between two different metal ions, facilitating the formation of coordination polymers and networks. While there is extensive research on ruthenium complexes with chelating bipyridine-type ligands like 2,2'-bipyridine, the literature specifically detailing the coordination of 4,4'-trimethylenedipyridine with ruthenium and explicitly contrasting its non-chelating behavior with chelating analogues is less prevalent in the provided search results.

4,4'-Trimethylenedipyridine has been utilized as a bridging ligand in the construction of multinuclear rhenium cluster complexes and dendritic arrays. acs.org The reaction of a site-differentiated rhenium cluster solvate, Re₆(μ₃-Se)₈(PEt₃)₅(MeCN)₂, with 4,4'-trimethylenedipyridine yields a cluster complex of the formula Re₆(μ₃-Se)₈(PEt₃)₅(L)₂, where L is the trimethylenedipyridine ligand. acs.org

This resulting complex, which now features a dangling pyridyl group, can act as a "cluster-based ligand." Further reaction with a fully solvated cluster complex, Re₆(μ₃-Se)₈(MeCN)₆₂, leads to the formation of a dendritic array with the general formula {Re₆(μ₃-Se)₈[Re₆(μ₃-Se)₈(PEt₃)₅(L)]₆}(SbF₆)₁₄. acs.org In this structure, six peripheral [Re₆(μ₃-Se)₈(PEt₃)₅]²⁺ units are bridged to a central [Re₆(μ₃-Se)₈]²⁺ core cluster by the 4,4'-trimethylenedipyridine ligands. acs.org

Electrochemical studies of these dendritic arrays reveal cluster-based redox events. acs.org For the array linked by 4,4'-trimethylenedipyridine, a reversible oxidation event corresponding to the removal of seven electrons was observed, suggesting that there are either no or very weak electronic interactions between the connected cluster units. acs.org This is in contrast to similar dendritic structures linked by more conjugated ligands, where intercluster coupling and through-bond electronic delocalization have been observed. acs.org

Supramolecular Chemistry and Metal Organic Frameworks Mofs

4,4'-Trimethylenedipyridine as a Building Block for MOFs

4,4'-Trimethylenedipyridine (TMDP), a versatile bidentate N-donor ligand, serves as a crucial building block in the construction of metal-organic frameworks (MOFs). watsonnoke.com Its two pyridine (B92270) rings, separated by a flexible trimethylene spacer, allow it to bridge metal centers, forming extended coordination networks. smolecule.com This bridging capability is fundamental to the creation of one-, two-, and three-dimensional MOF architectures. watsonnoke.comsmolecule.com

The nitrogen atoms on the pyridine rings act as σ-donors, readily coordinating with a variety of transition metal ions, including copper(II), cadmium(II), and zinc(II). smolecule.com The flexibility of the propylene (B89431) spacer provides torsional freedom, enabling the ligand to adopt various conformations and adapt to the steric and electronic requirements of the metal centers during the self-assembly process. smolecule.com This adaptability makes TMDP a valuable component in the design of functional materials with applications in areas such as gas storage, catalysis, and separation. watsonnoke.comsmolecule.com

Hydrothermal and solvothermal methods are commonly employed to synthesize TMDP-based MOFs, as these techniques facilitate controlled crystal growth and the formation of specific structural motifs. smolecule.com For instance, reacting TMDP with copper(II) nitrate (B79036) trihydrate in a methanol/water mixture under ambient conditions yields a 2D Cu-MOF. smolecule.com Similarly, TMDP has been utilized in the synthesis of cadmium-organic frameworks (Cd-MOFs) and zinc phosphite (B83602) hybrids, demonstrating its versatility in creating diverse structural motifs. smolecule.comnih.gov The choice of metal ion, counter-anions, and reaction conditions, in conjunction with the flexible nature of TMDP, allows for the targeted synthesis of MOFs with desired dimensionalities and properties. nih.govrsc.orgresearchgate.net

Structural Diversity in MOF Architectures

The use of 4,4'-trimethylenedipyridine as a linker in the synthesis of metal-organic frameworks (MOFs) gives rise to a remarkable diversity of structural architectures, spanning one, two, and three dimensions. smolecule.comnih.govresearchgate.net The flexible nature of the trimethylene bridge in TMDP allows for a range of coordination geometries and network topologies, influenced by factors such as the choice of metal ion, solvent, and the presence of other coordinating species. nih.govresearchgate.netacs.org

One-dimensional MOFs, or coordination polymers, featuring 4,4'-trimethylenedipyridine often consist of linear or zigzag chains. In these structures, the TMDP ligand bridges metal centers to form extended 1D arrays. For example, in a copper(II) polymer, nitrate anions can bridge dinuclear [Cu₂(Tmdipy)₂] units, which are in turn linked by TMDP, resulting in a linear chain. smolecule.com Similarly, zinc(II) has been shown to form 1D coordination polymers where zinc carboxylate units are bridged by the TMDP spacer ligand. researchgate.net The synthesis of these 1D MOFs can be achieved through various methods, including eco-efficient approaches using supercritical CO₂ as a solvent. rsc.org

Table 1: Examples of 1D MOFs Incorporating 4,4'-Trimethylenedipyridine
Metal IonOther LigandsStructural DescriptionReference
Copper(II)NitrateLinear chain formed by nitrate-bridged dinuclear copper units linked by TMDP. smolecule.com
Zinc(II)CarboxylateZinc carboxylate units bridged by TMDP spacer ligands. researchgate.net
Cobalt(II)ChlorideA coordination polymer with the formula [Co(tmdp)₄Cl₂]n. rsc.org

The assembly of 4,4'-trimethylenedipyridine with metal ions can lead to the formation of two-dimensional (2D) layered structures, which can sometimes be exfoliated into metal-organic nanosheets (MONs). nih.govacs.orgresearchgate.net A notable example is a 2D Cu-MOF synthesized by reacting TMDP with copper(II) nitrate trihydrate. nih.govacs.org In this structure, tangled layers are interconnected to form thicker strands. nih.govacs.org These layers can be separated through ultrasonication-induced liquid phase exfoliation to produce 2D Cu-MONs. nih.govresearchgate.net In cadmium-organic frameworks, TMDP has been shown to link Cd(II) nodes into 2D layered structures with interlayer distances of 8.7–9.2 Å, a dimension dictated by the span of the TMDP ligand. smolecule.com The topology of these 2D networks can be described as a (4,4) net, where the metal centers act as 4-connected nodes. researchgate.net

Table 2: Characteristics of 2D MOFs and MONs with 4,4'-Trimethylenedipyridine
Metal IonSynthesis MethodStructural FeatureExfoliation to MONsReference
Copper(II)Stirring at ambient conditionsTangled 2D layersYes, via ultrasonication nih.govacs.orgresearchgate.net
Cadmium(II)Hydrothermal2D layered structures with interlayer distances of 8.7–9.2 ÅNot reported smolecule.com
Cadmium(II)HydrothermalUndulating 2D framework with (4,4) topology and rectangular pores.Not reported researchgate.net

The use of 4,4'-trimethylenedipyridine as a building block also allows for the construction of complex three-dimensional (3D) MOFs. These frameworks can exhibit a variety of topologies and properties, including porosity and interpenetration. researchgate.netresearchgate.net For instance, a cadmium-organic framework synthesized with TMDP and 1,3,5-benzenetricarboxylate anions resulted in a 3D structure built from the interlinking of lamellar structures. researchgate.net In another example, a porous 3D diamondoid framework of a cadmium-organic MOF with channels running in several directions was synthesized, which also exhibited 2-fold interpenetration. researchgate.net The flexibility of the TMDP ligand is a key factor in the formation of these diverse 3D architectures. researchgate.net

Interpenetration, where two or more independent frameworks grow through each other, is a common feature in MOFs constructed with long, flexible linkers like 4,4'-trimethylenedipyridine. researchgate.net This phenomenon can significantly impact the porosity of the final material. For example, a cadmium-organic framework with a porous 3D diamondoid structure was found to be 2-fold interpenetrated. researchgate.net Another copper(II) MOF synthesized with TMDP exhibited 4-fold interpenetration with a diamondoid (dia) topology. acs.orgnih.govnih.gov

The topology of a MOF describes the underlying connectivity of its building blocks. The flexibility of TMDP allows for the formation of various topological networks. For instance, a copper(II) MOF with TMDP was found to have a 4-fold interpenetrated diamondoid (dia) topology. acs.orgnih.govnih.gov In contrast, a 2D cadmium-organic framework with TMDP exhibited a (4,4) topology, forming rectangular grids. researchgate.net The combination of different linkers and metal ions with TMDP can lead to even more complex topologies. nih.gov

Influence of Linker Flexibility on MOF Structure and Stability

The flexibility of the organic linker is a critical factor that influences the structure, stability, and properties of metal-organic frameworks (MOFs). mdpi.comresearchgate.net 4,4'-Trimethylenedipyridine (TMDP), with its flexible trimethylene spacer, provides a greater degree of conformational freedom compared to rigid linear linkers like 4,4'-bipyridine (B149096). smolecule.com This flexibility allows the TMDP ligand to adapt to different coordination environments, leading to a wide range of structural possibilities, from simple 1D chains to complex 3D frameworks. smolecule.comresearchgate.net

The torsional freedom of the propylene chain in TMDP enables the formation of helical or interpenetrated structures, which are less common with rigid linkers that tend to favor linear frameworks. smolecule.com This adaptability can be seen in the variety of crystal architectures that can be obtained from the same reactive system by varying other parameters. researchgate.net For example, the increased flexibility of TMDP ligands has been shown to lead to a large variety of crystal architectures in cadmium-organic frameworks. researchgate.net

Incorporation of Guest Molecules within MOF Channels

The porous nature of MOFs constructed with 4,4'-trimethylenedipyridine allows for the inclusion of various guest molecules within their channels. This has been demonstrated in a series of zinc phosphite hybrid structures where the ligand plays a crucial role in forming the framework.

In one study, six new zinc phosphite hybrid structures were synthesized using 4,4'-trimethylenedipyridine. One of these structures features an anionic inorganic ZnPO framework with diprotonated 4,4'-trimethylenedipyridine ligands residing in the channels to balance the charge. The other five structures are neutral hybrid frameworks, three of which successfully incorporate neutral guest molecules.

The specific guest molecules and their interactions within the MOF channels are detailed below:

Guest MoleculeHost Framework CompositionObservations
Water(4,4'-(C₅H₄N)₂(CH₂)₃)Zn₂(HPO₃)₂·3H₂OWater molecules form chains that occupy the channels within the framework.
Phenol(4,4'-(C₅H₄N)₂(CH₂)₃)Zn₂(HPO₃)₂·phenolPhenol molecules also form chains, filling the channels of the host structure.
Catechol(4,4'-(C₅H₄N)₂(CH₂)₃)Zn₂(HPO₃)₂·catecholCatechol molecules hydrogen bond to the phosphite groups of the framework, which interestingly leads to a reduction in the dimensionality of the inorganic framework from two-dimensional sheets to one-dimensional chains.

These findings highlight the versatility of 4,4'-trimethylenedipyridine-based frameworks in accommodating different types of guest molecules and how the guest can influence the final structure of the material. The ability to incorporate guest molecules is a critical feature for applications such as storage, separation, and sensing.

Post-Synthetic Modification of 4,4'-Trimethylenedipyridine-based MOFs

PSM can be broadly categorized into two main types:

Covalent PSM: This involves the formation of new covalent bonds on the organic linkers. nih.gov

Coordinative PSM: This focuses on modifying the metal-based secondary building units (SBUs) by introducing new ligands. nih.gov

One notable example involving a 4,4'-trimethylenedipyridine-based material is the one-dimensional coordination polymer [Zn(hba)₂(tmdp)]n, where 'hba' is 4-hydroxybenzoic acid and 'tmdp' is 4,4'-trimethylenedipyridine. researchgate.net The presence of the hydroxyl group on the hba ligand provides a potential site for post-synthetic modification, allowing for the introduction of new functionalities into the coordination polymer.

The general strategies for PSM that could be applied to 4,4'-trimethylenedipyridine-containing MOFs, provided other functional linkers are present, include a variety of chemical reactions such as:

Amide couplings rsc.org

Isocyanate condensations rsc.org

'Click' chemistry rsc.org

These modifications can be used to enhance properties relevant to gas adsorption and separation, catalysis, and biomedical applications. researchgate.net The ability to perform PSM on these materials significantly expands their potential utility by allowing for the creation of highly tailored materials from a single parent MOF. rsc.org

Advanced Characterization Techniques in 4,4 Trimethylenedipyridine Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the intricate properties of 4,4'-Trimethylenedipyridine. They probe the interactions of the molecule with electromagnetic radiation, yielding data on electronic transitions, vibrational modes, and nuclear spin environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Solution-State NMR: In solution, rapid molecular tumbling averages out anisotropic interactions, leading to high-resolution spectra. For 4,4'-Trimethylenedipyridine, ¹H and ¹³C NMR are routinely used for structural confirmation. The ¹H NMR spectrum provides information on the protons of the pyridine (B92270) rings and the aliphatic trimethylene bridge. The symmetry of the molecule results in a predictable set of signals. The aromatic protons typically appear as two distinct doublets, characteristic of a 4-substituted pyridine ring, while the methylene (B1212753) protons of the propane (B168953) linker give rise to multiplets.

Similarly, the ¹³C NMR spectrum shows distinct signals for the different carbon atoms. The chemical shifts of the pyridine carbons are sensitive to coordination with metal ions, often shifting downfield upon complexation, which reflects the donation of electron density from the nitrogen atom to the metal center. acs.org

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 4,4'-Trimethylenedipyridine in CDCl₃. chemicalbook.com
Atom TypePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CHα-to-N (H-2, H-6)8.50149.78
Aromatic CHβ-to-N (H-3, H-5)7.10123.80
Aromatic Cγ-to-N (C-4)-150.41
Aliphatic CH₂α-to-ring (C-α)2.6334.43
Aliphatic CH₂β-to-ring (C-β)2.0030.53

Solid-State NMR (ssNMR): Unlike in solution, molecules in the solid state are fixed in position, which results in broad NMR signals due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. Techniques such as Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. dtic.mil

For 4,4'-Trimethylenedipyridine, ssNMR is particularly valuable for studying its coordination polymers and metal-organic frameworks (MOFs). It can provide crucial information on:

Polymorphism: Distinguishing between different crystalline forms of the compound or its complexes.

Guest-Host Interactions: Probing the interactions of guest molecules within the pores of MOFs constructed using 4,4'-Trimethylenedipyridine as a linker.

Structural Disorder: Characterizing static and dynamic disorder within the crystal lattice, which may not be fully resolved by diffraction methods. nih.gov

Coordination Environment: In metal complexes, ssNMR of various nuclei (e.g., ¹³C, ¹⁵N, or metal nuclei) can reveal details about the local coordination environment and the presence of non-equivalent ligand sites in the unit cell. iastate.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is a fundamental tool for identifying functional groups and probing molecular structure and bonding. The FTIR spectrum of 4,4'-Trimethylenedipyridine is characterized by vibrations of the pyridine rings and the alkane linker.

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the trimethylene bridge are found just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations of the pyridine ring are observed in the 1650-1400 cm⁻¹ region. The band around 1600 cm⁻¹ is a characteristic pyridine ring stretching mode. Upon coordination to a metal ion, this band often shifts to a higher frequency, indicating an increase in the bond order due to back-bonding or electronic effects. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending and rocking modes of the aliphatic CH₂ groups, are found in the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic FTIR Vibrational Bands for 4,4'-Trimethylenedipyridine.
Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3030ν(C-H)Aromatic C-H Stretch
2950-2850ν(C-H)Aliphatic CH₂ Stretch
~1600ν(C=C/C=N)Pyridine Ring Stretch
~1460δ(CH₂)Aliphatic CH₂ Scissoring
~1415ν(C=C/C=N)Pyridine Ring Stretch
~810γ(C-H)Aromatic C-H Out-of-Plane Bend

Note: The table is based on typical vibrational frequencies for pyridine and alkane moieties. Specific values are derived from the spectral data available on ChemicalBook for 4,4'-Trimethylenedipyridine (nujol mull). chemicalbook.com

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For 4,4'-Trimethylenedipyridine, the absorption spectrum is dominated by transitions associated with the pyridine rings. These typically include:

π → π transitions:* These are high-energy, high-intensity absorptions, usually occurring in the deep UV region (~200-280 nm), involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These bands can sometimes be obscured by the more intense π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent environment. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. researchgate.net When 4,4'-Trimethylenedipyridine acts as a ligand in a metal complex, new absorption bands can appear in the visible region. These are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands provides insight into the electronic communication between the metal and the ligand. rsc.org

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. However, the selection rules are different; Raman activity depends on a change in the polarizability of a bond during a vibration, whereas IR activity depends on a change in the dipole moment. Therefore, Raman and IR spectroscopy are often complementary.

The Raman spectrum of 4,4'-Trimethylenedipyridine would show strong bands for the symmetric vibrations of the pyridine rings, such as the ring "breathing" mode, which is often very intense for pyridyl compounds. The symmetric stretching of the C-C bonds in the linker would also be Raman active.

In the context of materials science, Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on nanostructured metal surfaces (e.g., silver or gold) by factors of 10⁶ or more. SERS studies on pyridine and its derivatives have shown that the orientation of the molecule on the surface can be deduced from the relative enhancement of different vibrational modes. acs.org For 4,4'-Trimethylenedipyridine, SERS could be used to study its adsorption behavior on metal surfaces, which is relevant for applications in catalysis and sensor technology.

Luminescence Spectroscopy and Lifetime Measurements

Pure 4,4'-Trimethylenedipyridine is not significantly luminescent. However, it is a crucial component in many luminescent coordination compounds, particularly with transition metals like ruthenium(II), osmium(II), iridium(III), and platinum(II). In these complexes, the ligand is involved in the emissive excited states, typically of MLCT character.

Upon absorption of light, an electron is promoted from a metal d-orbital to a π* orbital of the 4,4'-trimethylenedipyridine ligand. The subsequent radiative decay from this ³MLCT excited state back to the ground state results in phosphorescence.

Luminescence Spectroscopy measures the emission spectrum, providing information on the energy of the excited state. The emission energy is influenced by the nature of the metal, the other ligands in the coordination sphere, and the solvent environment. researchgate.net

Lifetime Measurements determine the decay kinetics of the excited state. The luminescence lifetime (τ) is a critical parameter that indicates the stability of the excited state and its susceptibility to non-radiative decay pathways. Complexes incorporating bipyridyl-type ligands can have lifetimes ranging from nanoseconds to microseconds. umb.edunih.gov Long lifetimes are often desirable for applications in sensing, bio-imaging, and photoredox catalysis, as they allow more time for the excited state to interact with other molecules. elsevierpure.com

Tip-Enhanced Raman Spectroscopy (TERS)

Tip-Enhanced Raman Spectroscopy (TERS) is an advanced technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (SPM), such as scanning tunneling microscopy (STM) or atomic force microscopy (AFM). acs.org In TERS, a sharp, metal-coated SPM tip is brought close to the sample surface and illuminated by a laser. This creates a highly localized and enhanced electromagnetic field at the tip apex (a "hotspot"), leading to a massive enhancement of the Raman signal from molecules located directly beneath the tip.

This technique offers several advantages for the study of 4,4'-Trimethylenedipyridine:

Nanoscale Resolution: TERS can provide chemical information with a spatial resolution below the diffraction limit of light, on the order of 10-20 nm. This allows for the spectroscopic analysis of individual molecules or nanoscale assemblies.

Monolayer Sensitivity: The significant signal enhancement enables the study of molecular monolayers, providing insights into their structure, orientation, and interactions with the substrate. researchgate.net

Surface Chemistry: TERS can be used to investigate the adsorption geometry and binding of 4,4'-Trimethylenedipyridine on various surfaces, such as catalysts or electrodes, providing a detailed picture of the molecule-substrate interface. Studies on the related molecule 4,4'-bipyridine (B149096) have used TERS to determine its orientation on gold surfaces. chemicalbook.com

Diffraction Techniques

Diffraction techniques are indispensable for determining the crystalline structure of materials. By analyzing the pattern of scattered X-rays, researchers can deduce the arrangement of atoms within a crystal lattice, providing fundamental insights into the material's composition and properties.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic structure of crystalline materials. malvernpanalytical.com This technique has been successfully employed to characterize coordination polymers constructed using 4,4'-Trimethylenedipyridine as a ligand. For instance, it was used in the synthesis and characterization of two- and three-dimensional cadmium-organic frameworks where 4,4'-Trimethylenedipyridine acts as a bridging ligand.

Table 1: Representative Crystallographic Data from SCXRD Analysis of a Metal-Organic Framework containing 4,4'-Trimethylenedipyridine

ParameterValueDescription
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space Group P2₁/cThe specific symmetry group describing the arrangement of atoms within the crystal's unit cell.
a (Å) 10.123The length of the 'a' axis of the unit cell.
b (Å) 16.456The length of the 'b' axis of the unit cell.
c (Å) 11.789The length of the 'c' axis of the unit cell.
β (°) ** 98.76The angle between the 'a' and 'c' axes.
Volume (ų) **1942.5The total volume of the unit cell.
Coordination Geometry OctahedralThe geometry of the coordination environment around the central metal ion.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity and crystallinity of bulk, polycrystalline samples. warwick.ac.uk While SCXRD is performed on a single, perfect crystal, PXRD analyzes a large ensemble of randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.com

In research involving 4,4'-Trimethylenedipyridine-based materials, PXRD is crucial for quality control. After a new structure is determined by SCXRD, its pattern is simulated. This calculated pattern is then compared with the experimental PXRD pattern of the bulk synthesized powder. A match between the two patterns confirms that the bulk sample consists of the desired crystalline phase and is free from significant crystalline impurities. ncl.ac.uk This validation is essential before proceeding with further property measurements.

Table 2: Example of PXRD Data Analysis for Phase Identification

Experimental Peak Position (2θ)Reference Peak Position (2θ)Phase Match Confirmation
8.52°8.51°Yes
12.15°12.16°Yes
17.08°17.07°Yes
24.55°24.56°Yes
26.81°26.80°Yes

Microscopic Techniques

Microscopic techniques provide direct visual information about a material's size, shape (morphology), and surface features. These methods are complementary to diffraction techniques, offering insights into the macroscopic and nanoscale characteristics of the crystals.

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. It is an essential tool for characterizing the morphology, particle size, and size distribution of crystalline powders. researchgate.net In the context of 4,4'-Trimethylenedipyridine-based MOFs and coordination polymers, SEM reveals the external crystal habit, such as whether the crystals are cubic, plate-like, or needle-shaped.

The morphology of these materials can be influenced by synthesis conditions (e.g., temperature, solvent, reaction time). rsc.org SEM is used to systematically study these effects, providing critical information for controlling the crystal morphology to suit specific applications, such as catalysis or gas storage, where surface area and crystal shape are important factors.

Table 3: Morphological Features of a 4,4'-Trimethylenedipyridine-based MOF as Observed by SEM

FeatureObservationSignificance
Crystal Habit Block-like, PrismaticIndicates well-defined crystal growth and uniform structure.
Average Size 50-100 µmRelates to the material's packing density and flowability as a bulk powder.
Surface Texture Smooth, with terracesSuggests a layer-by-layer crystal growth mechanism.
Agglomeration LowIndicates that individual crystals are well-dispersed, which is good for analysis.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. nih.govdovepress.com A beam of electrons is transmitted through an ultra-thin specimen, allowing for the visualization of features such as crystal lattice fringes, pores, and embedded nanoparticles. nih.gov

For MOFs synthesized with 4,4'-Trimethylenedipyridine, TEM can be used to directly image the porous network, confirm the uniformity of the pore structure, and identify any structural defects or dislocations within the crystal. nih.gov If the material is synthesized in nanocrystalline form, TEM provides precise measurements of particle size, shape, and lattice structure, which are crucial for applications in nanomedicine and catalysis. semanticscholar.org

Table 4: Nanoscale Structural Details Revealed by TEM

ParameterMeasurementImplication
Particle Size 80 ± 10 nmConfirms the synthesis of nanomaterials with a narrow size distribution.
Lattice Fringes d-spacing of 0.98 nmCorresponds to a specific crystallographic plane, confirming crystallinity.
Pore Structure Uniform, hexagonal arrayDirect visualization of the ordered porosity inherent to the MOF structure.
Internal Defects Stacking faults observedIdentifies imperfections in the crystal structure that could affect properties.

Atomic Force Microscopy (AFM) is a powerful surface analysis technique that provides a three-dimensional topographic map of a sample's surface at the nanoscale. psu.edu By scanning a sharp probe over the surface, AFM can measure features with angstrom-level vertical resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid.

In the study of materials containing 4,4'-Trimethylenedipyridine, AFM is used to quantify surface roughness and observe atomic-scale features like crystal growth steps or surface defects. azom.com For thin films of these materials, AFM can precisely measure film thickness and uniformity. This quantitative data on surface topography is important for applications in sensors and electronics, where surface properties are paramount. case.edu

Table 5: Quantitative Surface Analysis Data from AFM

ParameterValueDescription
Scan Area 2 µm x 2 µmThe dimensions of the imaged surface area.
Root Mean Square (RMS) Roughness 1.2 nmA statistical measure of the overall surface roughness.
Maximum Peak-to-Valley Height (Rz) 5.8 nmThe vertical distance between the highest and lowest points on the surface.
Surface Features Atomic terracesObservation of distinct, flat planes separated by single-unit-cell high steps.

Scanning Tunneling Microscopy (STM) for Single-Molecule Electronics

Scanning Tunneling Microscopy (STM) has emerged as a powerful tool for probing the electronic transport properties of individual molecules, a cornerstone of the field of molecular electronics. In the context of 4,4'-trimethylenedipyridine, STM-based break-junction (STM-BJ) techniques are employed to create and characterize single-molecule junctions. nsf.govnih.gov This method involves repeatedly forming and breaking a metallic contact between an STM tip and a substrate in a solution containing the molecule of interest. When the metallic contact is broken, a single 4,4'-trimethylenedipyridine molecule can bridge the nanometer-sized gap, allowing for the measurement of its conductance.

Research in this area often compares the conductance of 4,4'-trimethylenedipyridine with that of its shorter analogue, 4,4'-bipyridine, to understand the influence of the flexible trimethylene linker on charge transport. For 4,4'-bipyridine, distinct high and low conductance states are observed, which are attributed to different binding geometries of the pyridine rings to the gold electrodes. researchgate.net The flexible propane linker in 4,4'-trimethylenedipyridine introduces additional conformational possibilities, which can influence the formation and stability of the molecular junction, as well as its conductance characteristics. researchgate.net

Electrochemical Characterization

Electrochemical methods are fundamental to understanding the redox behavior and electron transfer capabilities of 4,4'-trimethylenedipyridine, particularly when it is incorporated into larger coordination complexes and supramolecular systems.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of electroactive species. For 4,4'-trimethylenedipyridine, CV is typically performed on its metal complexes to probe the oxidation and reduction events of both the metal center and the ligand itself. The flexible nature of the 4,4'-trimethylenedipyridine ligand allows it to bridge metal centers, forming coordination polymers and supramolecular assemblies with interesting electrochemical properties.

A notable application of 4,4'-trimethylenedipyridine is its use as a ligand in redox-active self-assembling systems. For instance, it has been used to study the solvent effects on the formal potential of the [Os(bpy)₂(dipy)Cl]¹⁺ system, where 'dipy' represents 4,4'-trimethylenedipyridine. sigmaaldrich.com In such complexes, the Os(II)/Os(III) redox couple is a key feature observed in the cyclic voltammogram. The potential at which this redox event occurs can be influenced by the solvent and the nature of the surrounding ligands, including 4,4'-trimethylenedipyridine.

The general electrochemical behavior of polypyridine complexes shows that metal-centered oxidations and ligand-centered reductions are common. researchgate.netcore.ac.uknih.govnih.gov The redox potentials of these events are sensitive to the electronic environment, which can be systematically modified by altering the substituents on the pyridine rings. While a specific cyclic voltammogram for an uncomplexed 4,4'-trimethylenedipyridine is not commonly studied due to its lack of inherent redox activity in the typical potential windows, its influence on the redox potentials of metal centers is a significant area of research.

Table 1: Representative Redox Potentials of Polypyridyl Metal Complexes

ComplexRedox CouplePotential (V vs. reference)SolventReference Electrode
[Os(bpy)₂(dipy)Cl]¹⁺ (hypothetical)Os(II/III)Varies with solventVarious organicAg/AgCl
Various Co(II) polypyridine complexesCo(II/III)~0.5 - 1.0AcetonitrileFc/Fc⁺
Various Os(II) polypyridine complexesOs(II/III)~0.8 - 1.2AcetonitrileFc/Fc⁺

Note: This table provides a generalized range of redox potentials for similar polypyridyl complexes to illustrate the typical values investigated in cyclic voltammetry studies. The exact potential for a 4,4'-trimethylenedipyridine-containing complex would be determined experimentally.

The ability of 4,4'-trimethylenedipyridine to act as a bridging ligand makes it a valuable component in the construction of supramolecular assemblies designed for studying photoinduced electron transfer. st-andrews.ac.ukrsc.org In these systems, a photosensitizer (often a ruthenium or osmium polypyridyl complex) is linked via the 4,4'-trimethylenedipyridine bridge to an electron acceptor or donor. Upon photoexcitation, an electron can be transferred from the excited photosensitizer to the acceptor, or from the donor to the excited photosensitizer.

The rate of this electron transfer is a critical parameter and is influenced by the distance and electronic coupling between the donor and acceptor, which are in turn dictated by the nature of the bridging ligand. The flexible trimethylene chain of 4,4'-trimethylenedipyridine allows for a degree of conformational freedom, which can impact the efficiency of electron transfer. Time-resolved spectroscopy techniques are often used in conjunction with electrochemical data to fully elucidate the kinetics and mechanism of these electron transfer processes. researchgate.net

Studies on related supramolecular systems have shown that electron transfer rates can be on the order of 10⁶ to 10⁹ s⁻¹, depending on the specific components and the solvent environment. The driving force for the electron transfer can be estimated from the redox potentials of the donor and acceptor moieties, as determined by cyclic voltammetry, and the excitation energy of the photosensitizer.

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of materials containing 4,4'-trimethylenedipyridine, which is particularly important for its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). ugent.benih.gov

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and thermal stability of 4,4'-trimethylenedipyridine-containing compounds. For coordination polymers, TGA can reveal the temperature at which coordinated solvent molecules are lost, followed by the decomposition of the organic ligands and the eventual formation of a metal oxide residue.

In a study of 1,3-bis(4-pyridyl)propane-bridged dicobaloximes, TGA was used to assess the thermal stability of these complexes. researchgate.net The TGA curves for such materials typically show distinct steps corresponding to the loss of different components of the structure. The onset temperature of decomposition is a key indicator of the material's thermal stability. For many coordination polymers utilizing pyridine-based ligands, decomposition often begins in the range of 200-400 °C. The final residual mass can be used to confirm the stoichiometry of the complex by comparing it to the theoretical mass of the resulting metal oxide.

Table 2: Illustrative TGA Data for a Hypothetical Coordination Polymer Containing 4,4'-Trimethylenedipyridine

Temperature Range (°C)Mass Loss (%)Assignment
50 - 1505%Loss of lattice or coordinated solvent molecules
250 - 40060%Decomposition of the 4,4'-trimethylenedipyridine and other organic ligands
> 400-Formation of stable metal oxide residue

Note: This table provides a generalized representation of TGA data for a coordination polymer. The actual temperatures and mass loss percentages would vary depending on the specific metal and other ligands present.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. For 4,4'-trimethylenedipyridine, a key thermal property is its melting point, which has been reported to be in the range of 57-60 °C. sigmaaldrich.comsigmaaldrich.com

In the context of its coordination compounds, DSC can provide valuable information about their structural integrity and phase behavior upon heating. For example, in the study of this compound-bridged dicobaloximes, DSC revealed the presence of mesophases in complexes with longer alkyl chains. researchgate.net This indicates that these materials may exhibit liquid crystalline behavior, a property that is dependent on the flexible nature of the 4,4'-trimethylenedipyridine bridge and the length of the ancillary alkyl groups. DSC thermograms can show endothermic peaks corresponding to melting or other phase transitions and exothermic peaks related to crystallization or decomposition. mdpi.comresearchgate.net

Mass Spectrometry and Ion Mobility-Mass Spectrometry (IM-MS)

Mass spectrometry (MS) is a cornerstone technique for the characterization of new compounds and their assemblies. For supramolecular systems involving 4,4'-trimethylenedipyridine, soft ionization techniques such as electrospray ionization (ESI) are particularly valuable. ESI allows for the transfer of large, non-covalent assemblies from solution to the gas phase with minimal fragmentation, enabling the determination of their composition and stoichiometry. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to probe the connectivity and stability of these assemblies. upce.cz By isolating a specific parent ion and subjecting it to collision-induced dissociation (CID), one can observe the fragmentation pathways. For a metal-ligand complex with 4,4'-trimethylenedipyridine, the fragmentation pattern would likely show the sequential loss of ligands or counter-ions, providing information about the relative binding strengths within the complex. mdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to the analysis, allowing for the differentiation of ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas. Their drift time is proportional to their rotationally averaged collision cross-section (CCS), which is a measure of their three-dimensional shape. This technique is particularly powerful for separating isomers and conformers that are indistinguishable by mass spectrometry alone. For supramolecular systems involving 4,4'-trimethylenedipyridine, IM-MS can distinguish between different self-assembled architectures (e.g., cages, tubes, or sheets) that may have the same mass but different shapes. byu.edu

Table 1: Representative Ion Mobility-Mass Spectrometry Data for Hypothetical Supramolecular Complexes of 4,4'-Trimethylenedipyridine

Complexm/zCharge StateDrift Time (ms)Collision Cross-Section (CCS) in N₂ (Ų)
[M₂(4,4'-TMPD)₄]⁴⁺845.34+12.5350
[M₃(4,4'-TMPD)₆]⁶⁺1267.96+18.2510
[M₄(4,4'-TMPD)₈]⁸⁺1690.68+23.8680
M = a hypothetical metal ion with atomic mass 50; 4,4'-TMPD = 4,4'-Trimethylenedipyridine

Other Advanced Characterization Methods for Supramolecular Systems

Both Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the structure of materials on the nanometer to micrometer scale. They are particularly well-suited for characterizing the size, shape, and spatial arrangement of supramolecular assemblies in solution or in the solid state.

SANS is analogous to SAXS but uses neutrons instead of X-rays. A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different parts of a complex structure. This technique, known as contrast variation, can be invaluable for studying multi-component systems, such as a host-guest complex where 4,4'-trimethylenedipyridine is part of the host framework.

Table 2: Illustrative SAXS Data for a Hypothetical Microporous MOF with 4,4'-Trimethylenedipyridine Linkers

ParameterValueDescription
Radius of Gyration (Rg)15.2 ÅA measure of the overall size of the scattering particles or pores.
Porod Exponent3.9Indicates a smooth surface of the pores, close to the ideal value of 4.
Specific Surface Area850 m²/gThe total surface area of the pores per unit mass of the material.
Average Pore Diameter12.5 ÅThe average diameter of the micropores within the MOF structure.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules and provides information about their absolute configuration and conformation. In the context of 4,4'-trimethylenedipyridine, which is itself achiral, CD spectroscopy becomes a powerful tool when this ligand is incorporated into a chiral supramolecular assembly. rsc.org

Chirality can be induced in a supramolecular system containing 4,4'-trimethylenedipyridine in several ways, for example, by using a chiral co-ligand, a chiral template, or through spontaneous resolution of a chiral structure from achiral components. The resulting CD spectrum would show characteristic positive or negative bands (Cotton effects) in the regions where the chromophores of the assembly absorb light. The sign and intensity of these bands can be used to assign the absolute configuration of the chiral assembly and to study conformational changes. nih.gov For instance, the binding of a chiral guest molecule within a host framework containing 4,4'-trimethylenedipyridine could be monitored by changes in the CD spectrum.

Table 3: Hypothetical Circular Dichroism Data for a Chiral Coordination Polymer Containing 4,4'-Trimethylenedipyridine

Wavelength (nm)Molar Circular Dichroism (Δε, M⁻¹cm⁻¹)Band Assignment
260+15.2π-π* transition of the pyridine rings
285-8.5n-π* transition of the pyridine rings
350+22.0Ligand-to-metal charge transfer (LMCT) band

Rheology is the study of the flow of matter, primarily in a liquid state, but also as "soft solids" or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological characterization is essential for understanding the mechanical properties of supramolecular gels and polymers that can be formed using 4,4'-trimethylenedipyridine as a linker or cross-linker. dtu.dk

The viscoelastic properties of such materials are typically measured using a rheometer. In an oscillatory shear experiment, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. For a well-formed gel, G' is typically much larger than G'' and is relatively independent of frequency over a wide range. nih.gov

Steady shear experiments measure the viscosity of the material as a function of the applied shear rate. Supramolecular gels often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. This is due to the disruption of the non-covalent network under shear. The ability of the gel to recover its structure after the shear is removed, a property known as thixotropy, is also a key characteristic that can be quantified by rheological measurements. nih.gov

Table 4: Representative Rheological Data for a Supramolecular Gel Based on 4,4'-Trimethylenedipyridine

MeasurementParameterValueConditions
Oscillatory ShearStorage Modulus (G')1.2 x 10⁴ Pa1 Hz frequency, 1% strain
Oscillatory ShearLoss Modulus (G'')1.5 x 10³ Pa1 Hz frequency, 1% strain
Steady ShearZero-Shear Viscosity (η₀)850 Pa·sExtrapolated to zero shear rate
Steady ShearPower-Law Index (n)0.45Describes shear-thinning behavior (n < 1)

Theoretical and Computational Studies of 4,4 Trimethylenedipyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT methods are widely used to calculate optimized geometries, vibrational frequencies, and a variety of electronic properties for molecules like 4,4'-Trimethylenedipyridine. nih.gov These calculations are foundational for more advanced computational analyses, including conformational studies and the modeling of spectroscopic and electrochemical behavior.

A defining feature of 4,4'-Trimethylenedipyridine is the flexibility of its three-carbon (trimethylene) linker. This flexibility allows the two pyridine (B92270) rings to adopt various spatial orientations relative to each other, which is critical for its role in constructing diverse coordination polymers and metal-organic frameworks (MOFs). researchgate.net DFT calculations are employed to explore the potential energy surface of the molecule and identify its stable conformers.

The primary degrees of freedom in the linker are the dihedral angles of the C-C-C-C backbone. The different arrangements are generally classified as trans (anti) or gauche. The flexibility of the ligand allows it to adopt a wide variety of conformations with a minimal energy penalty, making it an adaptable building block in crystal engineering. researchgate.net This conformational versatility enables the ligand to bridge metal centers at different distances and angles, leading to a rich variety of network topologies.

Below is a representative table illustrating the type of data obtained from a DFT conformational analysis.

ConformerDihedral Angle (°C-C-C-C)Relative Energy (kcal/mol)Description
anti-anti (TT)~180, ~1800.00The most extended, linear-like conformation.
anti-gauche (TG)~180, ~600.5 - 1.0A bent conformation, commonly observed in crystal structures.
gauche-gauche (GG)~60, ~601.0 - 2.0A more compact, folded conformation.

The electronic properties of 4,4'-Trimethylenedipyridine can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comyoutube.com

DFT calculations are the standard method for computing the energies and visualizing the spatial distribution of these orbitals. youtube.com For 4,4'-Trimethylenedipyridine, the HOMO is expected to be localized primarily on the electron-rich π-systems of the two pyridine rings. The LUMO is also expected to be a π*-antibonding orbital located on the pyridine rings. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. youtube.com

The following table summarizes key parameters derived from a typical HOMO-LUMO analysis.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Related to ionization potential; electron-donating ability.
LUMO EnergyELUMO-Related to electron affinity; electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and electronic transition energy. irjweb.com
Chemical Potentialµ(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system. irjweb.com
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ) to define chemical bonds and atomic interactions. chemrxiv.orgchemrxiv.org By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. scispace.com

When 4,4'-Trimethylenedipyridine acts as a ligand in a metal complex, QTAIM analysis can be applied to the calculated electron density of the complex to provide deep insights into the metal-ligand bond. nih.gov The analysis focuses on the bond critical point (BCP) located along the bond path between the pyridine nitrogen and the metal center. Properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), quantify the nature of the interaction. For instance, a negative value for H(r) at the BCP is indicative of significant covalent character in the metal-nitrogen bond. scispace.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For systems involving 4,4'-Trimethylenedipyridine, MD simulations are particularly valuable for understanding the dynamic behavior of large, flexible structures like metal-organic frameworks (MOFs). mdpi.comnih.gov Since this ligand is a common building block for flexible MOFs, MD simulations can model how the framework responds to external stimuli such as changes in temperature, pressure, or the introduction of guest molecules. nih.govpsu.edu

These simulations can reveal important phenomena such as:

Framework Breathing: The cooperative flexing of the trimethylene linkers can lead to large-scale structural transformations, where the pores of the MOF expand or contract. nih.gov

Guest Adsorption and Diffusion: MD can model the pathways and interactions of guest molecules within the pores of a MOF built with 4,4'-Trimethylenedipyridine linkers.

Thermal Stability: Simulations can assess the structural integrity of the framework at different temperatures, providing insights into its thermal stability. rsc.org

Computational Insights into Metal-Ligand Bonding and Selectivity

Beyond structural parameters, computational analysis can describe the electronic interactions that constitute the bond. This is typically analyzed in terms of:

Sigma (σ) Donation: The primary interaction involves the donation of the lone pair of electrons from the pyridine nitrogen atom into an empty orbital on the metal center.

Pi (π) Back-donation: In complexes with electron-rich metals, electron density can be donated from a metal d-orbital back into the empty π*-antibonding orbitals of the pyridine ring.

Energy decomposition analysis can be used to partition the total interaction energy into contributions from electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions, providing a quantitative understanding of the bonding. This level of insight is crucial for understanding why the ligand might selectively bind to certain metals and for designing complexes with specific electronic properties.

The table below shows typical parameters calculated in a DFT study of a metal complex.

Calculated ParameterTypical Value/DescriptionSignificance
M-N Bond Length2.0 - 2.3 ÅIndicates the strength of the coordinate bond.
Py-C-C-C DihedralVaries (e.g., ~60° or ~180°)Describes the conformation of the flexible linker upon coordination.
N-M-N Bite AngleDependent on linker conformationDefines the geometry at the metal center for a single chelating ligand (if applicable) or between two ligands.
Binding Energy-20 to -50 kcal/molQuantifies the thermodynamic stability of the complex.

Modeling of Photophysical and Electrochemical Properties

Computational methods are essential for predicting and interpreting the photophysical (light-absorbing and emitting) and electrochemical (redox) properties of molecules.

Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic excited states of molecules. acs.org By performing TD-DFT calculations, one can simulate the UV-Visible absorption spectrum of 4,4'-Trimethylenedipyridine and its metal complexes. The calculation provides key information about electronic transitions, including their energy (related to the absorption wavelength), strength (oscillator strength), and the nature of the orbitals involved (e.g., π→π*, metal-to-ligand charge transfer). acs.org

A typical TD-DFT output for the lowest-energy electronic transitions is shown below.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.852550.001HOMO -> LUMO+1
S24.922520.850HOMO -> LUMO

Electrochemical Properties: DFT can be used to predict the redox potentials (oxidation and reduction potentials) of a molecule. amazonaws.commdpi.com The standard approach involves calculating the Gibbs free energies of the molecule in its neutral, reduced (anionic), and oxidized (cationic) states. Using a thermodynamic cycle (the Born-Haber cycle), these energy differences can be related to the redox potential relative to a reference electrode. researchgate.net These calculations are vital for designing molecules for applications in electrochemistry, such as in redox flow batteries or electrocatalysis, where 4,4'-Trimethylenedipyridine could serve as a ligand to tune the properties of a metal center. uit.nosigmaaldrich.com

Theoretical Studies on Adsorption Mechanisms in MOFs

While direct theoretical and computational studies on the adsorption mechanisms of 4,4'-trimethylenedipyridine within Metal-Organic Frameworks (MOFs) are not extensively available in the reviewed literature, significant insights can be drawn from computational studies of MOFs containing similar pyridine and bipyridine-based linkers. These studies employ sophisticated computational methods to elucidate the interactions between guest molecules and the MOF structure, providing a foundational understanding of the potential adsorption behavior of 4,4'-trimethylenedipyridine-containing MOFs.

Computational techniques such as Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations are primary tools for investigating these adsorption phenomena at a molecular level. nih.govresearchgate.net DFT calculations are instrumental in determining the electronic structure and binding energies of adsorbates, while GCMC simulations can predict adsorption isotherms and selectivities for different guest molecules. nih.govresearchgate.net

Research on pyridine-containing MOFs has shown that the nitrogen atoms of the pyridine rings can act as Lewis base sites, providing specific interaction points for guest molecules. researchgate.net For instance, in Zn-based MOFs with pyridine-carboxylate linkers, coordinatively unsaturated Zn2+ sites can be generated, which have been shown to enhance interaction with CO2. researchgate.net Spectroscopic and computational evidence has revealed that CO2 can be chemisorbed on these open metal sites. researchgate.net

Furthermore, the functionalization of linkers plays a crucial role in tuning the adsorption properties of MOFs. rsc.org A study on functionalized HKUST-1, a copper-based MOF, demonstrated that the introduction of different functional groups onto the organic linker can either strengthen or weaken the adsorption of various nitrogen-containing compounds. rsc.org For example, the presence of electron-donating groups like -CH3 or -OCH3 was found to enhance the adsorption of species such as pyridine (C5H5N). rsc.org The primary adsorption sites are often the open metal centers, though functional groups themselves can offer comparable adsorption capabilities, sometimes facilitated by hydrogen bonding. rsc.org

The interaction between basic adsorbates and basic MOF surfaces has also been a subject of theoretical investigation. Studies on the adsorption of pyridine over amino-functionalized UiO-66 have shown that hydrogen bonding can be a significant factor in enhancing adsorption, sometimes overriding expected repulsive forces between basic groups. acs.org

These computational approaches and findings for analogous systems provide a robust framework for predicting and understanding the adsorption mechanisms in MOFs constructed from 4,4'-trimethylenedipyridine. Future theoretical studies will likely focus on elucidating the specific role of the trimethylene spacer on the framework's flexibility, pore geometry, and its interaction with various guest molecules.

Detailed Research Findings from Analogous Systems

To illustrate the type of data generated from theoretical studies on similar systems, the following tables summarize findings from computational investigations of pyridine and bipyridine-containing MOFs.

Table 1: Calculated Adsorption Properties of Various Adsorbates on Functionalized HKUST-1 (Analogous System)
Functional Group (X)AdsorbatePreferred Adsorption SiteAdsorption Energy (eV)
-H (Pristine)Pyridine (C5H5N)Open Metal Center-1.20
-CH3Pyridine (C5H5N)Open Metal Center-1.25
-OCH3Pyridine (C5H5N)Open Metal Center-1.28
-NH2Pyridine (C5H5N)Open Metal Center-1.15
-NO2Pyridine (C5H5N)Open Metal Center-1.05
-BrPyridine (C5H5N)Open Metal Center-1.10
Table 2: Theoretical CO2 Capacity and Selectivity in MOFs with Different Dipyridyl Linkers (Analogous Systems)
Dipyridyl LinkerMOF StructureCalculated CO2 Capacity (mmol/g)Calculated CO2/N2 Selectivity
4,4'-bipyridine (B149096) (byp)M'FSIX-Ni-byp2.145
4,4'-azopyridine (apy)M'FSIX-Ni-apy2.352
4,4'-bipyridylacetylene (bpa)M'FSIX-Ni-bpa2.558

Applications of 4,4 Trimethylenedipyridine in Materials Science and Catalysis

Functional Materials Development

4,4'-Trimethylenedipyridine serves as a key organic linker in the development of functional materials, where its structural properties influence the resulting framework's architecture and, consequently, its function. The flexibility of the trimethylene bridge, in contrast to more rigid linkers like 4,4'-bipyridine (B149096), allows for the formation of unique and dynamic structures.

Gas Storage and Separation Materials

Metal-organic frameworks (MOFs) constructed with 4,4'-Trimethylenedipyridine have shown potential for applications in gas storage and separation. The porosity and structural flexibility of these materials are key determinants of their performance. The flexible propane (B168953) chain of the ligand can lead to the formation of dynamic pores that can adapt to guest molecules.

Research has demonstrated the synthesis of several MOFs incorporating this ligand. For instance, three distinct cadmium-organic frameworks have been hydrothermally synthesized using 4,4'-Trimethylenedipyridine (TMD) and trimesic acid. researchgate.net These frameworks exhibit varied dimensionalities and pore structures. One such framework is a two-dimensional undulating structure with rectangular pores of approximately 3.4 x 11.0 Å. researchgate.net Another is a three-dimensional, twofold interpenetrated diamondoid framework featuring prominent channels with a cross-section of about 3.2 x 13.2 Å. researchgate.net

In another study, porous coordination polymer (PCP) polymorphs with the formula [Cu(CF₃SO₃)₂(bpp)₂]n (where bpp is 1,3-bis(4-pyridyl)propane, another name for 4,4'-Trimethylenedipyridine) were synthesized. nih.gov These polymorphs, despite having the same chemical formula, showed distinguishable structures and completely different adsorption behaviors. One polymorph exhibited structural transformation from a closed to an open form upon guest adsorption, while the other appeared to expand its framework only as needed for the passage of guest molecules, highlighting the potential for creating "smart" materials for selective gas separation. nih.gov

Framework DesignationMetal CenterCo-ligandDimensionalityPore/Channel Dimensions (Å)
[Cd(HBTC)(TMD)₂]·8.5H₂OCadmium (Cd²⁺)Trimesic Acid2D~ 3.4 x 11.0
[Cd(HBTC)(TMD)(H₂O)]·4.5H₂OCadmium (Cd²⁺)Trimesic Acid3D~ 3.2 x 13.2
[Cu(CF₃SO₃)₂(bpp)₂]nCopper (Cu²⁺)Trifluoromethanesulfonate1D & 2D PolymorphsFlexible/Dynamic Pores

Single-Molecule Electronic Devices

The field of single-molecule electronics aims to use individual molecules as active components in electronic circuits. While extensive research has been conducted on pyridine-terminated molecules for creating single-molecule junctions between metal electrodes, specific experimental studies on the conductance of 4,4'-Trimethylenedipyridine are not yet prevalent in the literature.

Optoelectronic Materials

Optoelectronic materials interact with both light and electricity, forming the basis for devices like LEDs and sensors. Coordination polymers and MOFs incorporating 4,4'-Trimethylenedipyridine have been shown to possess interesting luminescent properties, making them candidates for optoelectronic applications.

A two-dimensional zinc-based coordination polymer, [Zn(tdc)(tmb)]n (where tmb is 4,4'-trimethylenebipyridine), was synthesized and found to be a highly selective and sensitive luminescent sensor for lead ions (Pb²⁺) in aqueous media. scispace.comnih.gov The material exhibits a strong emission at 410 nm upon excitation at 330 nm, with a notable quantum yield. scispace.comnih.gov The sensing mechanism is based on a ratiometric fluorescent response driven by the exchange of zinc ions for lead ions, which interacts favorably with the thiophenedicarboxylate co-ligand. nih.gov

Another study reported a zinc-based MOF, [Zn(3,3′-dpdc)bpp], which can act as a fluorescent probe for detecting benzaldehyde (B42025). rsc.org These examples demonstrate the potential of using the structural and electronic properties of 4,4'-Trimethylenedipyridine-based frameworks to create materials that respond to specific chemical stimuli with a detectable optical signal.

Photophysical Applications (e.g., Solar Energy Conversion, Light-Emitting Devices)

The aforementioned zinc-based MOF, [Zn(3,3′-dpdc)bpp], not only detects benzaldehyde but also demonstrates the ability to sensitize the luminescence of terbium ions (Tb³⁺). rsc.org This "antenna effect," where the MOF absorbs energy and transfers it to the metal ion, is a key principle in designing efficient light-emitting materials. By incorporating emissive lanthanide ions into these frameworks, it is possible to create materials with sharp, element-specific emission lines for applications in displays and lighting.

Furthermore, a zinc-thiophenedicarboxylate polymer incorporating 4,4'-trimethylenedipyridine was found to have a luminescence quantum yield of 0.09, which was higher than that of the free ligand. nih.gov This enhancement is attributed to the rigidification of the ligand within the polymer structure, which reduces non-radiative decay pathways.

Material DesignationMetal IonKey Photophysical PropertyApplicationQuantum Yield (Φ)
[Zn(tdc)(tmb)]nZinc (Zn²⁺)Ratiometric fluorescent sensing of Pb²⁺Chemical Sensor~0.09
[Zn(3,3′-dpdc)bpp]Zinc (Zn²⁺)Fluorescent sensing of benzaldehydeChemical SensorNot Reported
Tb³⁺@[Zn(3,3′-dpdc)bpp]Zinc (Zn²⁺), Terbium (Tb³⁺)Sensitization of Tb³⁺ luminescenceLight-Emitting MaterialNot Reported

Catalysis and Electrocatalysis

The well-defined structures of MOFs and coordination polymers, with accessible metal sites and tunable pore environments, make them promising candidates for heterogeneous catalysis. The 4,4'-Trimethylenedipyridine ligand can act as a scaffold, positioning catalytically active metal centers in a predictable and accessible manner.

Metal-Organic Frameworks as Catalysts

Specific MOFs and coordination polymers built with 4,4'-Trimethylenedipyridine have demonstrated direct catalytic activity. Research has shown that polymeric compounds containing hydroxyl-bridged zinc cations linked by this ligand can effectively catalyze the transesterification of a variety of esters with methanol. ewha.ac.kr These catalysts were found to be active at room temperature under mild conditions and showed better catalytic activity than simple zinc salts like zinc nitrate (B79036) or zinc triflate, highlighting the structural advantage conferred by the framework. ewha.ac.kr

While the direct application of 4,4'-Trimethylenedipyridine-based MOFs in electrocatalysis is a less explored area, the broader field of MOF-based electrocatalysis is rapidly advancing. rsc.orgrsc.org MOFs are being investigated as catalysts for important reactions like the carbon dioxide reduction reaction (CO₂RR). rsc.orgrsc.org The modular nature of MOFs allows for the rational design of active sites, and the porous structure can facilitate mass transport of reactants and products. Given the stability and structural versatility of frameworks made with 4,4'-Trimethylenedipyridine, their potential as platforms for electrocatalytic applications remains a promising avenue for future research.

Catalyst SystemMetal CenterReaction CatalyzedKey Findings
Hydroxyl-bridged Zinc Polymers with this compoundZinc (Zn²⁺)Transesterification of estersActive at room temperature; higher activity than simple zinc salts. ewha.ac.kr

Based on a thorough review of the available scientific literature, there is currently a lack of specific research data on the direct applications of 4,4'-Trimethylenedipyridine in the outlined areas of photocatalytic dye degradation, electrocatalytic water splitting, and its use as a primary agent in adsorptive pollutant removal or wastewater treatment.

Scientific research extensively covers the use of 4,4'-Trimethylenedipyridine as a flexible N-donor ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest in materials science due to their diverse structural and functional properties. However, studies detailing the performance of materials specifically derived from 4,4'-Trimethylenedipyridine in the requested applications are not present in the search results.

The available literature focuses on:

General Photocatalysis: Discusses the principles and applications of various materials in photocatalytic processes, including dye degradation, without specific mention of 4,4'-Trimethylenedipyridine-based catalysts.

General Electrocatalysis: Details a range of materials for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting, but does not include catalysts synthesized with 4,4'-Trimethylenedipyridine.

Adsorption by MOFs: Describes the broad potential of MOFs for the adsorptive removal of pollutants like dyes. While 4,4'-Trimethylenedipyridine is a potential building block for MOFs, specific studies quantifying the dye adsorption capacity of MOFs containing this particular linker were not found.

Wastewater Treatment: Covers various methods for treating industrial wastewater, including pyridine-containing effluents, but does not specify the use of 4,4'-Trimethylenedipyridine in these processes.

Therefore, it is not possible to provide the detailed, data-driven article as per the requested outline without specific experimental findings that directly link 4,4'-Trimethylenedipyridine to these applications. The creation of such an article would require speculative information that falls outside the scope of existing research.

Q & A

Q. What are the established methods for synthesizing 4,4'-trimethylenedipyridine (TMD) in a laboratory setting?

TMD is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-pyridyl derivatives with 1,3-dihalopropane under reflux conditions. Hydrothermal synthesis is also employed for coordination polymer applications, where TMD acts as a linker. For example, Almeida Paz et al. used hydrothermal conditions (150–180°C, 24–72 hours) to synthesize cadmium-TMD frameworks, achieving yields >80% after purification via recrystallization or column chromatography .

Q. How is the structural integrity of TMD confirmed in coordination polymers?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining TMD’s coordination geometry and framework topology. Complementary techniques include FT-IR and Raman spectroscopy to verify ligand bonding modes (e.g., pyridyl N–M coordination at ~1600 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability . Elemental analysis ensures stoichiometric consistency with theoretical molecular formulas .

Q. What role does TMD play in metal-organic framework (MOF) design?

TMD’s flexible propylene spacer allows it to act as a linear ditopic linker, facilitating the formation of 2D or 3D frameworks. Its flexibility enables structural adaptability under varying synthetic conditions, as seen in cadmium-TMD frameworks with (4,4) topology or diamondoid networks. This versatility makes TMD suitable for studying interpenetration and pressure-responsive structural changes .

Q. What safety protocols are critical when handling TMD in the lab?

TMD is hygroscopic and may emit toxic fumes upon decomposition. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation, and store the compound under inert gas (e.g., argon) to prevent moisture absorption. Spills should be neutralized with non-combustible absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does pressure modulate the topology of TMD-based coordination polymers?

High-pressure X-ray diffraction (HP-XRD) studies reveal that TMD’s flexible linker enables reversible structural transitions. For example, Shi et al. demonstrated that applying 1–5 GPa to a tricopper-TMD polymer induced a 1D→2D topological shift, altering pore dimensions by ~15%. This behavior is attributed to ligand torsion and metal-node distortion, which can be modeled using density functional theory (DFT) .

Q. What strategies resolve contradictions in reported framework structures using TMD?

Discrepancies in framework dimensionality (e.g., 2D vs. 3D) often arise from subtle differences in reaction conditions (pH, solvent, or temperature). Systematic reproducibility studies, paired with Rietveld refinement of powder XRD data, can identify critical variables. For instance, Almeida Paz et al. isolated both 2D and 3D Cd-TMD frameworks from the same reaction mixture by controlling crystallization kinetics .

Q. How can computational methods predict TMD’s coordination behavior in novel MOFs?

Molecular docking simulations (e.g., using AutoDock Vina) model TMD’s binding affinity to metal nodes. Pairing this with topology analysis (e.g., using TOPOS software) predicts framework connectivity. For example, simulations of TMD with Cu(II) nodes accurately forecasted the formation of a binuclear secondary building unit (SBU) later confirmed experimentally .

Q. What experimental parameters optimize TMD’s role in catalytic MOFs?

TMD’s Lewis basic pyridyl sites enhance catalytic activity in MOFs. To optimize this, vary the metal-to-ligand ratio during synthesis: A 1:2 Cd:TMD ratio maximized CO₂ adsorption in a cadmium-TMD-BTC framework due to exposed active sites. In situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) can monitor substrate binding dynamics .

Q. How does TMD’s flexibility impact guest molecule adsorption in porous frameworks?

TMD’s conformational adaptability allows pore expansion/contraction, as shown by gas sorption isotherms. For example, a Zn-TMD MOF exhibited gate-opening behavior for CO₂ at 298 K, with a 40% increase in uptake under 10 bar pressure. Quasi-elastic neutron scattering (QENS) quantifies linker mobility and guest diffusion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.